molecular formula C8H17NO B2772207 3-Cyclopropyl-3-methoxybutan-2-amine CAS No. 1909313-38-7

3-Cyclopropyl-3-methoxybutan-2-amine

Cat. No.: B2772207
CAS No.: 1909313-38-7
M. Wt: 143.23
InChI Key: IIUJSXZLSKHLCT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Cyclopropyl-3-methoxybutan-2-amine involves several steps. One common synthetic route includes the reaction of cyclopropylamine with methoxybutanone under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3-Cyclopropyl-3-methoxybutan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Cyclopropyl-3-methoxybutan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-methoxybutan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

3-Cyclopropyl-3-methoxybutan-2-amine can be compared with other similar compounds such as:

    Cyclopropylamine: A simpler amine with a cyclopropyl group.

    Methoxybutanone: A ketone with a methoxy group.

    Cyclopropylmethanol: An alcohol with a cyclopropyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Biological Activity

3-Cyclopropyl-3-methoxybutan-2-amine, with the CAS number 1909313-38-7, is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a cyclopropyl group and a methoxy substituent on a butanamine backbone. Its synthesis typically involves the methylation of acetoin with dimethyl carbonate, which enhances process mass intensity and atom economy compared to traditional methods. The molecular formula for this compound is C₇H₁₃N, indicating its relatively simple structure.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its interaction with G-protein-coupled receptors (GPCRs), particularly GPR88. This receptor is implicated in various neurological processes, making compounds that interact with it valuable for drug development.

Research indicates that this compound acts as an agonist for GPR88. The mechanism involves binding to the receptor's active site, which subsequently influences intracellular signaling pathways related to neurotransmitter release and neuronal activity . This interaction has been linked to potential therapeutic effects in conditions such as anxiety and depression.

Study on Metabolic Stability

A significant study examined the metabolic stability of various analogs of this compound. It was found that while some derivatives exhibited improved stability and potency, the original compound maintained a favorable profile in terms of its pharmacokinetic properties. For instance, modifications that increased metabolic stability often resulted in reduced agonist activity at GPR88 .

Efficacy in Behavioral Models

In vivo studies demonstrated that this compound could attenuate binge-like alcohol drinking behavior in animal models. This suggests that the compound may have implications for treating substance use disorders by modulating dopaminergic signaling through GPR88 activation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1-Cyclopropylbutan-2-oneC₇H₁₂OLacks amine functionality
3-Methoxybutan-2-oneC₇H₁₄ONo cyclopropyl group
N-(1-benzylpiperidin-4-yl)-amineC₁₃H₁₈N₂Contains a piperidine ring

This table highlights how variations in functional groups can significantly affect biological activity and therapeutic potential.

Properties

IUPAC Name

3-cyclopropyl-3-methoxybutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-6(9)8(2,10-3)7-4-5-7/h6-7H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUJSXZLSKHLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C1CC1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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